

Spectroscopic Data for 1-Cyclopropyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclopropyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **1-Cyclopropyl-1H-pyrazole**. Due to the limited availability of experimentally-derived spectra in publicly accessible databases, this document focuses on predicted spectroscopic data obtained from computational methods. These predictions are valuable tools for the identification and characterization of this molecule in research and development settings. The guide also includes detailed, representative experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to this class of compounds.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **1-Cyclopropyl-1H-pyrazole**. This data is generated using advanced computational software such as ChemDraw® and ACD/Labs Percepta, which employ established algorithms and extensive databases to estimate spectral properties.^{[1][2][3][4]}

Table 1: Predicted ¹H NMR Spectroscopic Data for **1-Cyclopropyl-1H-pyrazole**

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.6	d	1H	H-5 (Pyrazole ring)
~7.4 - 7.5	d	1H	H-3 (Pyrazole ring)
~6.2 - 6.3	t	1H	H-4 (Pyrazole ring)
~3.6 - 3.7	m	1H	CH (Cyclopropyl)
~1.0 - 1.2	m	2H	CH ₂ (Cyclopropyl)
~0.8 - 1.0	m	2H	CH ₂ (Cyclopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-Cyclopropyl-1H-pyrazole**Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) (ppm)	Assignment
~139	C-5 (Pyrazole ring)
~129	C-3 (Pyrazole ring)
~106	C-4 (Pyrazole ring)
~34	CH (Cyclopropyl)
~7	CH ₂ (Cyclopropyl)

Table 3: Predicted Significant IR Absorption Bands for **1-Cyclopropyl-1H-pyrazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (Aromatic/Cyclopropyl)
~2950 - 2850	Medium	C-H stretch (Cyclopropyl)
~1550 - 1450	Medium-Strong	C=N, C=C stretch (Pyrazole ring)
~1450 - 1350	Medium	CH ₂ bend (Cyclopropyl)
~1050 - 1000	Medium	C-N stretch
Below 1000	Medium-Weak	Ring bending/deformation

Table 4: Predicted Mass Spectrometry Fragmentation for **1-Cyclopropyl-1H-pyrazole**

m/z	Relative Intensity	Possible Fragment
108	High	[M] ⁺ (Molecular Ion)
81	Medium	[M - HCN] ⁺
67	Medium-High	[M - C ₃ H ₅] ⁺ (Loss of cyclopropyl)
54	Medium	[C ₃ H ₄ N] ⁺
41	High	[C ₃ H ₅] ⁺ (Cyclopropyl cation)

Experimental Protocols

The following are detailed, representative methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Cyclopropyl-1H-pyrazole** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a standard one-dimensional ^1H NMR spectrum with the following typical parameters:
 - Pulse program: zg30
 - Number of scans: 16-32
 - Relaxation delay (d1): 1.0 s
 - Acquisition time (aq): ~3-4 s
 - Spectral width (sw): ~16 ppm
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum using a standard pulse program (e.g., zgpg30) with the following typical parameters:
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
 - Relaxation delay (d1): 2.0 s
 - Acquisition time (aq): ~1-2 s
 - Spectral width (sw): ~240 ppm

- **Data Processing:** Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ^1H) or the residual solvent signal (77.16 ppm for CDCl_3 in ^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- **Sample Preparation:**
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of neat liquid **1-Cyclopropyl-1H-pyrazole** directly onto the ATR crystal.
- **Data Acquisition:**
 - Acquire a background spectrum of the empty ATR crystal.
 - Acquire the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the characteristic vibrations of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

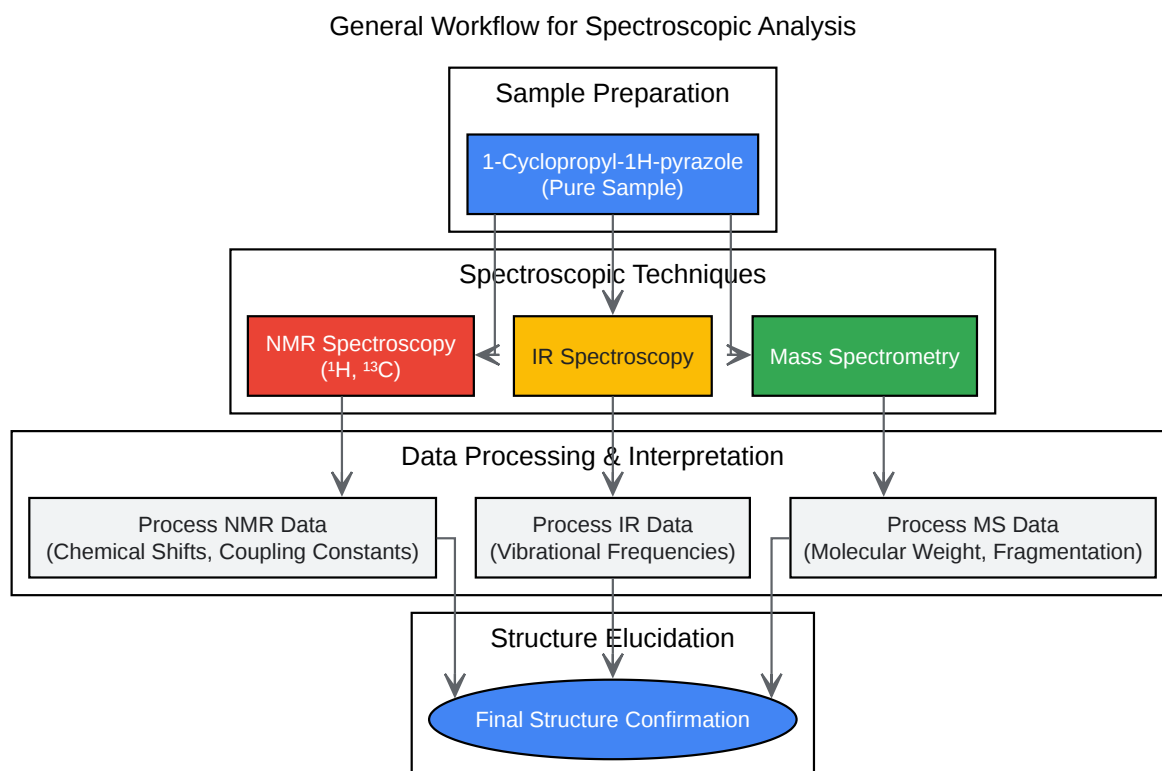
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of **1-Cyclopropyl-1H-pyrazole** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- GC Separation (if using GC-MS):
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the compound from any impurities and the solvent. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
- MS Analysis:
 - The eluent from the GC is directed into the ion source of the mass spectrometer.
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-300).
- Data Analysis: Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule like **1-Cyclopropyl-1H-pyrazole**.



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Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

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